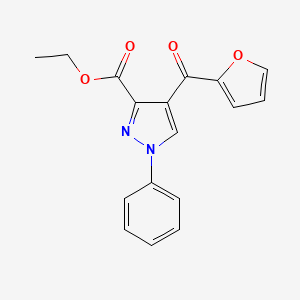![molecular formula C25H36N6O2 B11504970 Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11504970.png)
Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE is a complex organic compound that features a triazine ring substituted with piperidine groups and a phenylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, which is then functionalized with piperidine groups. The final step involves the coupling of the triazine derivative with the ethyl 3-(4-methylphenyl)propanoate moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism by which ETHYL 3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The triazine and piperidine moieties may play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE
- ETHYL 3-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE
Uniqueness
ETHYL 3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE is unique due to the presence of piperidine groups, which can significantly influence its chemical and biological properties. These groups may enhance the compound’s stability, solubility, and ability to interact with biological targets compared to similar compounds with different substituents .
Properties
Molecular Formula |
C25H36N6O2 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
ethyl 3-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C25H36N6O2/c1-3-33-22(32)18-21(20-12-10-19(2)11-13-20)26-23-27-24(30-14-6-4-7-15-30)29-25(28-23)31-16-8-5-9-17-31/h10-13,21H,3-9,14-18H2,1-2H3,(H,26,27,28,29) |
InChI Key |
YHZOGYBBFLYGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate](/img/structure/B11504890.png)
![12-Cyclohex-3-enyl-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one](/img/structure/B11504894.png)
![N-[4-(1H-imidazol-1-yl)-6-(4-methylpiperazino)-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B11504901.png)
![14-benzyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-11-carboxylic acid](/img/structure/B11504906.png)
![4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11504913.png)
![1-(Adamantan-1-YL)-4-{[1,1'-biphenyl]-4-sulfonyl}piperazine](/img/structure/B11504917.png)
![N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B11504935.png)
![5-methoxy-2,4-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11504939.png)
![N-[(2-butyl-1H-imidazol-4-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine](/img/structure/B11504952.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3-methoxybenzamide](/img/structure/B11504957.png)
![3-Hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone](/img/structure/B11504973.png)
![7-[chloro(difluoro)methyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11504977.png)
![N-(4-fluorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B11504983.png)

